![molecular formula C9H11BrN2O B590522 2-Amino-5-bromo-N,N-dimethylbenzamide CAS No. 139253-79-5](/img/structure/B590522.png)
2-Amino-5-bromo-N,N-dimethylbenzamide
Overview
Description
2-Amino-5-bromo-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H11BrN2O . It has a molecular weight of 243.1 .
Synthesis Analysis
The synthesis of 2-Amino-5-bromo-N,N-dimethylbenzamide can be achieved through electrochemical bromination. In a single-chamber electrolytic cell, platinum as the anode and cathode, dilute sulfuric acid as the supporting electrolyte, 40wt.% hydrobromic acid in H2O as the reactant, 2-amino-N,3-dimethylbenzamide can be highly synthesized into 2-amino-5-bromo-N,3-dimethylbenzamide by the constant-current electrolysis under the voltage from 1.3 V to 2.0 V at room temperature .Molecular Structure Analysis
The InChI code for 2-Amino-5-bromo-N,N-dimethylbenzamide is 1S/C9H11BrN2O/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 .Physical And Chemical Properties Analysis
2-Amino-5-bromo-N,N-dimethylbenzamide is a solid at room temperature . It has a density of 1.5±0.1 g/cm3 . The boiling point is 376.7±32.0 °C at 760 mmHg . The flash point is 181.6±25.1 °C .Scientific Research Applications
Synthesis of AnthranilicDiamides Insecticide
2-Amino-5-bromo-N,N-dimethylbenzamide is used in the synthesis of AnthranilicDiamides Insecticide . This type of insecticide, such as Cholrantraniliprole and Cyantraniliprole, has a unique mechanism, acting on the ryandines receptor . They are broad-spectrum insecticides with the advantages of being efficient, low toxicity, and environment-friendly .
Synthesis of Essential Intermediates
The compound is used in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid , an essential intermediate . This intermediate is crucial in the synthesis of Cholrantraniliprole and Cyantraniliprole .
Synthesis of Halogenated and Cyano Derivatives
2-Amino-5-bromo-N,N-dimethylbenzamide is used in the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamide and 2-amino-5-cyano-N,3-dimethylbenzamide . These compounds are important in the synthesis of Cholrantraniliprole and Cyantraniliprole .
Synthesis of Cholrantraniliprole and Cyantraniliprole
The compound is directly used in the synthesis of Cholrantraniliprole and Cyantraniliprole . These are novel anthranilicdiamides broad-spectrum insecticides developed by DupontCompany .
Non-Linear Optical (NLO) Properties
2-Amino-5-bromo-N,N-dimethylbenzamide is used in the study of Non-Linear Optical (NLO) properties . The NLO response of organic compounds is growing rapidly, due to the ease of synthesis, availability, and low loss .
Synthesis of N-Arylation Derivatives
The compound is used in the N-arylation of 2-aminobenzimidazoles derivatives . This provides a unique tool for the preparation of NLO materials, C-NH (aryl) derivatives of 2-aminobenzimidazoles with protection and without protection of NH2 group .
Hydrogen-Bonding Patterns Study
2-Amino-5-bromo-N,N-dimethylbenzamide is used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal .
Synthesis of Polycyclic Azaarenes
The compound is used in the synthesis of polycyclic azaarenes . These are important compounds with potential applications in various fields.
Safety and Hazards
properties
IUPAC Name |
2-amino-5-bromo-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKABTZZYSDNSKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679536 | |
Record name | 2-Amino-5-bromo-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromo-N,N-dimethylbenzamide | |
CAS RN |
139253-79-5 | |
Record name | 2-Amino-5-bromo-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Synthesis routes and methods II
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